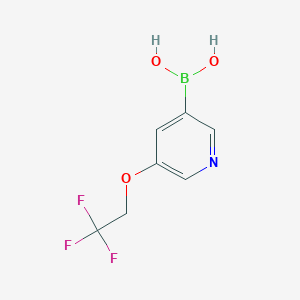

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid

Description

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a trifluoroethoxy group at position 5 and a boronic acid moiety at position 3. Its molecular formula is C₈H₇BF₃NO₃, with a molecular weight of 235.06 g/mol (calculated from and ). The trifluoroethoxy group (–OCH₂CF₃) imparts strong electron-withdrawing characteristics, which influence reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is utilized in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles .

Properties

Molecular Formula |

C7H7BF3NO3 |

|---|---|

Molecular Weight |

220.94 g/mol |

IUPAC Name |

[5-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-1-5(8(13)14)2-12-3-6/h1-3,13-14H,4H2 |

InChI Key |

QCHZDFUJSFGGJV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1)OCC(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Trifluoroethoxylation of Pyridine Derivatives

The trifluoroethoxy group is introduced typically by nucleophilic substitution using potassium 2,2,2-trifluoroethoxide, which can be generated in situ from fluoroform and paraformaldehyde under basic conditions (e.g., with potassium tert-butoxide in DMF). This reaction is rapid and metal-free, yielding potassium 2,2,2-trifluoroethoxide in high yield (up to 88%) within 30 minutes at room temperature.

Subsequent reaction of potassium 2,2,2-trifluoroethoxide with halogenated pyridine derivatives (e.g., 5-halopyridin-3-yl precursors) proceeds smoothly at room temperature to afford the trifluoroethoxy-substituted pyridine intermediate in yields around 70%.

Installation of the Boronic Acid Group

The boronic acid functionality is typically introduced via borylation reactions, commonly using bis(pinacolato)diboron (B2Pin2) as the boron source.

Palladium-catalyzed borylation is the preferred method. Under catalytic conditions (Pd catalyst, base such as potassium acetate or carbonate), the halogenated trifluoroethoxy-pyridine intermediate undergoes Miyaura borylation to install the boronate ester at the 3-position.

The pinacol boronate ester is then converted to the free boronic acid by mild hydrolysis or transesterification, often using aqueous acid or diethanolamine-mediated deprotection protocols. A two-step deprotection via diethanolamine intermediates has been reported to be efficient, mild, and compatible with various functional groups.

Alternative Routes and Notes

Direct trifluoroethoxylation of pyridine boronic acid precursors is less common due to the sensitivity of boronic acids under nucleophilic conditions.

The sequence of trifluoroethoxylation followed by borylation is favored to avoid decomposition or side reactions.

Reaction conditions are optimized to maintain the integrity of the boronic acid group and the trifluoroethoxy substituent.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Generation of potassium 2,2,2-trifluoroethoxide | Fluoroform + paraformaldehyde + KOtBu in DMF, RT, 30 min | 88 | Metal-free, rapid, high yield |

| 2 | Trifluoroethoxylation of halopyridine | Potassium 2,2,2-trifluoroethoxide + 5-halopyridin-3-yl, RT, 2 h | ~70 | Mild conditions, selective substitution |

| 3 | Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd catalyst, base, heat | 60-80 | Formation of pinacol boronate ester intermediate |

| 4 | Deprotection to boronic acid | Acidic hydrolysis or diethanolamine-mediated deprotection | 80-90 | Mild conditions, preserves functional groups |

Research Findings and Optimization

The use of potassium 2,2,2-trifluoroethoxide generated from fluoroform is a recent advancement allowing efficient trifluoroethoxylation under mild, transition metal-free conditions.

Palladium-catalyzed borylation remains the gold standard for installing boronic acid groups on heterocycles, with ongoing optimizations improving catalyst turnover and functional group tolerance.

Deprotection of boronate esters using diethanolamine intermediates offers a mild and efficient alternative to traditional acidic hydrolysis, minimizing side reactions and improving purity.

The trifluoroethoxy substituent enhances the compound’s lipophilicity and metabolic stability, which is beneficial for pharmaceutical applications, making the synthetic route important for medicinal chemistry.

Chemical Reactions Analysis

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The presence of the trifluoroethoxy group enhances the reactivity of the boronic acid, making it an effective coupling partner in various reactions.

Medicinal Chemistry

In medicinal chemistry, this compound plays a pivotal role in developing boron-containing drugs . Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery for diseases where enzyme inhibition is beneficial. For example:

- Enzyme Inhibition : The boronic acid moiety can interact with the active sites of serine proteases, forming stable complexes that inhibit their activity. This mechanism is particularly relevant in developing treatments for diseases such as cancer and bacterial infections.

- Protein-Ligand Interactions : The trifluoroethoxy group may enhance binding affinity towards specific protein targets, thereby increasing the compound's effectiveness as a therapeutic agent.

Material Science

The compound is also utilized in producing advanced materials, including polymers and electronic materials. Its unique reactivity allows for surface modification and the creation of functionalized materials. For instance:

- Polymerization : The compound can act as a monomer or a crosslinking agent in polymer synthesis, leading to materials with tailored properties for specific applications.

- Surface Functionalization : It can be used to modify surfaces of materials to improve their properties such as hydrophobicity or biocompatibility.

Case Study 1: Drug Development

A study highlighted the use of this compound in developing inhibitors for CYP51 , an enzyme critical for fungal survival. The compound was tested for its ability to inhibit CYP51 activity effectively, showing promise as an antifungal agent. The results indicated that modifications to the pyridine ring could enhance potency without significantly affecting pharmacokinetics .

Case Study 2: Polymer Science

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The trifluoroethoxy group contributed to better interaction with the polymer backbone, leading to enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine-Boronic Acids

The reactivity and physicochemical properties of pyridine-boronic acids are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Pyridine-Boronic Acid Derivatives

Reactivity in Cross-Coupling Reactions

- Trifluoroethoxy vs. Trifluoromethyl : The –OCH₂CF₃ group in the target compound provides moderate electron-withdrawing effects compared to –CF₃ (). This balance enhances both reactivity and stability in Suzuki couplings, as seen in the synthesis of imidazo[1,5-a]pyridines (e.g., 93% yield for ethyl 6-{5-[(propan-2-yl)oxy]pyridin-3-yl}imidazo[1,5-a]pyridine-3-carboxylate in ).

- Positional Isomerism : Substitution at position 5 (target compound) vs. 6 () affects steric accessibility. For example, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid may exhibit lower coupling efficiency due to proximity of the bulky group to the boronic acid .

Biological Activity

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. The incorporation of the trifluoroethoxy group enhances its lipophilicity and ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with a trifluoroethoxy group. The molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoroethoxy group increases the lipophilicity of the compound, facilitating its penetration through biological membranes.

- Hydrogen Bonding : The boronic acid moiety can form hydrogen bonds with target proteins, influencing their conformation and activity.

- π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been investigated as a potential inhibitor of various enzymes due to its ability to bind selectively to active sites .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other boronic acids:

Table 2: Comparison with Similar Boronic Acids

| Compound Name | Lipophilicity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Yes | Moderate |

| 6-(2-Fluorophenoxy)pyridin-3-ylboronic acid | Moderate | Yes | Low |

| 6-(Trifluoromethyl)pyridin-3-ylboronic acid | Low | No | High |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity.

- LCMS/HPLC : Retention time and mass data (e.g., m/z 366 [M+H]+ in ) validate molecular weight and detect byproducts .

- Elemental Analysis : Quantify boron content via ICP-MS or colorimetric assays.

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

How can researchers address low yields in Suzuki-Miyaura reactions with this boronic acid?

Advanced Research Question

Low yields often stem from protodeboronation or catalyst poisoning . Strategies include:

- Solvent Optimization : Use degassed toluene/EtOH/water mixtures (3:1:1 ratio) to reduce side reactions .

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligand systems (e.g., SPhos) to enhance turnover.

- Protection Strategies : Convert the boronic acid to a pinacol ester (e.g., ) to improve stability during synthesis .

What storage conditions ensure stability of this boronic acid?

Basic Research Question

Store at 0–6°C in airtight containers under inert gas (N₂/Ar). Desiccants (e.g., silica gel) prevent hydrolysis. Avoid prolonged exposure to moisture or light, as boronic acids degrade via protodeboronation. Commercial analogs like 5-methylpyridine-3-boronic acid are stored similarly .

How does this compound compare to structurally related boronic acids in medicinal chemistry?

Advanced Research Question

The pyridine-trifluoroethoxy motif mimics aromatic pharmacophores in kinase inhibitors and EGFR-targeting agents (e.g., ). Compared to phenylboronic acids, pyridinyl derivatives exhibit improved solubility in polar media (e.g., DMSO/water), facilitating biological assays. However, the trifluoroethoxy group may introduce metabolic stability challenges, requiring in vitro ADME profiling .

What strategies improve aqueous solubility for biological testing?

Advanced Research Question

- Co-solvent Systems : Use 10–20% DMSO in PBS or EtOH/water mixtures (e.g., ).

- pH Adjustment : Ionize the boronic acid at pH 8–9 (boronate form) to enhance solubility.

- Prodrug Derivatization : Convert to a pinacol ester or glycoside conjugate for in vivo studies .

How to resolve contradictory data in cross-coupling efficiency across literature?

Advanced Research Question

Contradictions often arise from substituent electronic effects or reproducibility issues . For example, reports 25% and 62% yields for similar reactions, highlighting the impact of base (Na₂CO₃ vs. K₂CO₃) and solvent ratios. Systematic DOE (Design of Experiments) approaches, including varying Pd:substrate ratios (1–5 mol%) and reaction times (15 min–24 h), can identify optimal conditions .

What are common impurities during synthesis, and how are they removed?

Basic Research Question

- Deboronated Byproducts : Purify via silica gel chromatography (hexane/EtOAc gradients) or recrystallization from EtOH/water.

- Halogenated Intermediates : Detectable via LCMS (e.g., bromine isotopic patterns) and removed by repetitive wash cycles .

How is computational modeling used to predict reactivity?

Advanced Research Question

DFT calculations assess boron oxidation states and transition-state geometries . For instance, the trifluoroethoxy group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack in cross-couplings. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities in drug-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.